molecular formula C27H30N4O5 B11082990 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

Cat. No.: B11082990
M. Wt: 490.5 g/mol
InChI Key: LUVJPNJVABKIKL-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a piperazine ring, and a pyrrolidine-2,5-dione core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the pyrrolidine-2,5-dione core under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome and the major products formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and chemical properties.

    Biology: Researchers may investigate the compound’s interactions with biological molecules, such as proteins and enzymes, to understand its potential biological activities.

    Medicine: The compound’s pharmacological properties can be explored for potential therapeutic applications, such as drug development and disease treatment.

    Industry: The compound may be used in various industrial applications, including the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate

Uniqueness

3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity, biological activity, and potential applications compared to similar compounds. The presence of the benzodioxole moiety, piperazine ring, and pyrrolidine-2,5-dione core provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C27H30N4O5

Molecular Weight

490.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C27H30N4O5/c32-25-2-1-9-30(25)21-6-3-19(4-7-21)17-31-26(33)15-22(27(31)34)29-12-10-28(11-13-29)16-20-5-8-23-24(14-20)36-18-35-23/h3-8,14,22H,1-2,9-13,15-18H2

InChI Key

LUVJPNJVABKIKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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